molecular formula C19H21ClN4O4S2 B2372913 4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-22-9

4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2372913
CAS No.: 533872-22-9
M. Wt: 468.97
InChI Key: SNQXIGJWEPIRDX-UHFFFAOYSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H21ClN4O4S2 and its molecular weight is 468.97. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Biological Studies

The derivatives of 1,3,4-oxadiazole compounds, including those structurally similar to 4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, have been explored for their crystal structures and biological activities. These compounds were synthesized and characterized, with their molecular structures confirmed via X-ray diffraction. Their biological activities, specifically antioxidant and antibacterial properties, were evaluated against Staphylococcus aureus, revealing that certain derivatives demonstrate good antibacterial and potent antioxidant activities (Karanth et al., 2019).

Antimicrobial Activity

Research into heterocyclic compounds similar in structure to this compound includes investigations into their antimicrobial efficacy. Arylazopyrazole pyrimidone clubbed with such heterocycles showed significant antimicrobial activity against a variety of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).

Alkaline Phosphatase Inhibitors

Bi-heterocyclic benzamides, akin to the compound of interest, were synthesized and assessed for their inhibitory effects against alkaline phosphatase. These molecules were found to be potent inhibitors, which could have implications for medical conditions involving abnormal bone calcification. The study also delved into the kinetic mechanisms of inhibition, providing insights into the potential therapeutic applications of these compounds (Abbasi et al., 2019).

Anticancer Activity

The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally related to the compound , were evaluated for anticancer activity against various cancer cell lines. These compounds displayed moderate to excellent anticancer activity, with some derivatives showing higher efficacy than the reference drug, etoposide, suggesting their potential as anticancer agents (Ravinaik et al., 2021).

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S2/c1-3-5-12-24(4-2)30(26,27)14-8-6-13(7-9-14)17(25)21-19-23-22-18(28-19)15-10-11-16(20)29-15/h6-11H,3-5,12H2,1-2H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQXIGJWEPIRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.